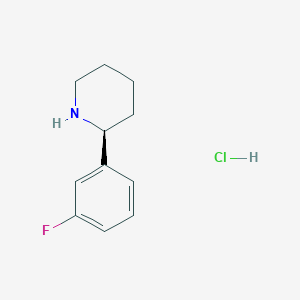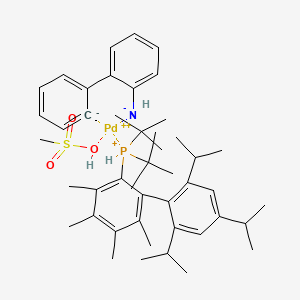
Me4 t-ButylXPhos Palladacycle Gen. 3, min 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Me4 t-ButylXPhos Palladacycle Gen. 3” is a compound with the molecular formula C46H67NO3PPdS+. It’s a third-generation Buchwald palladium precatalyst . The compound is dark green in color .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C33H53P.C12H9N.CH4O3S.Pd/c1-19(2)26-17-27(20(3)4)30(28(18-26)21(5)6)29-24(9)22(7)23(8)25(10)31(29)34(32(11,12)13)33(14,15)16;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h17-21H,1-16H3;1-6,8-9,13H;1H3,(H,2,3,4);/q;-2;;+2/p+1 . The exact mass of the compound is 850.36141 g/mol . Chemical Reactions Analysis
“Me4 t-ButylXPhos Palladacycle Gen. 3” is used as a catalyst for cross-coupling reactions . It demonstrates improved stability and reactivity from previous generations .Physical And Chemical Properties Analysis
The compound has a molecular weight of 851.5 g/mol . It has a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 7 . The topological polar surface area is 63.8 Ų .Applications De Recherche Scientifique
Palladacycles as Antimicrobial Agents Palladacycles, including Me₄ t-ButylXPhos Palladacycle, have been explored for their antimicrobial properties, showing promise in the development of new antibacterial, antifungal, antimycobacterial, and antiprotozoal agents. Their structural activity relationship (SAR) is crucial for understanding how these compounds can be optimized for medical applications, offering a pathway to less toxic drug compounds with significant biological properties (Elgazwy et al., 2012).
Catalysis in Cross-Coupling Reactions The efficiency of Me₄ t-ButylXPhos Palladacycle in catalytic processes, especially in C-C and C-X bond-forming cross-coupling reactions, is underscored by its ability to facilitate reductive elimination, thus enhancing catalysis. Studies comparing ligand bite angles have highlighted the significance of these catalysts in improving cross-coupling efficiency, pointing towards their essential role in synthetic organic chemistry (Birkholz, Freixa, & van Leeuwen, 2009).
Advancements in Arylation Techniques The development of new palladium catalysts, such as Me₄ t-ButylXPhos Palladacycle, for the arylation of amines and alcohols showcases their critical role in enhancing the scope and efficiency of synthetic methodologies. These catalysts have been pivotal in advancing natural product synthesis, new synthetic methods, and applications in medicinal chemistry, illustrating their broad utility across various fields of research (Muci & Buchwald, 2002).
Environmental and Water Treatment Applications Research into the use of palladium-based catalysts, including Me₄ t-ButylXPhos Palladacycle, in the treatment of priority contaminants in water highlights their potential in environmental science. Despite challenges related to catalyst activity, stability, and fouling, advancements in this area could lead to more sustainable solutions for water purification and the broader field of environmental remediation (Chaplin et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
ditert-butyl-[2,3,4,5-tetramethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H53P.C12H9N.CH4O3S.Pd/c1-19(2)26-17-27(20(3)4)30(28(18-26)21(5)6)29-24(9)22(7)23(8)25(10)31(29)34(32(11,12)13)33(14,15)16;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h17-21H,1-16H3;1-6,8-9,13H;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEGCNBORPOUMP-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)[PH+](C(C)(C)C)C(C)(C)C)C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H67NO3PPdS+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
851.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Me4 t-ButylXPhos Palladacycle Gen. 3 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

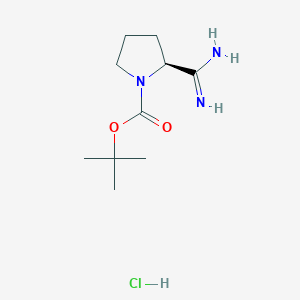
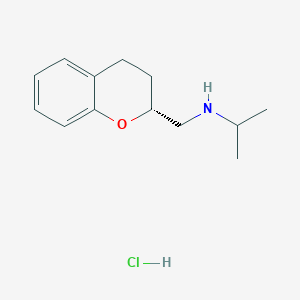
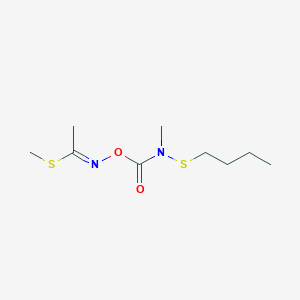
![1-Acetyl-2-[2-methyl-1-[[(3-exo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct- 3-yl]imino]propyl]hydrazide](/img/structure/B6308393.png)
![2-Aminobenzo[b]thiophene-3-carbonitrile HCl](/img/structure/B6308406.png)
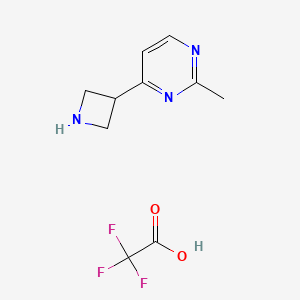
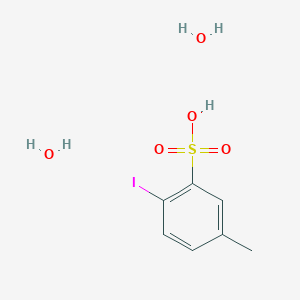

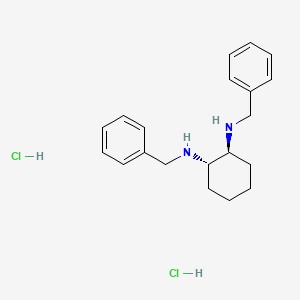
![N-[(2-Methylpyrimidin-4-yl)methyl]propan-2-amine dihydrochloride propan-2-ol](/img/structure/B6308455.png)

![N-(2-Methyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide dihydrochloride](/img/structure/B6308470.png)

